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Compound of Interest

Compound Name:
(1S,2S)-2-(Piperidin-1-

yl)cyclohexanamine

CAS No.: 824938-98-9

Cat. No.: B1601955

Get Quote

GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as an

indispensable tool in the study of cellular mechanotransduction.[1] Developed by

GlaxoSmithKline, it is a potent and highly selective agonist of the Transient Receptor Potential

Vanilloid 4 (TRPV4) channel.[1][2] TRPV4 is a non-selective, calcium-permeable cation

channel that acts as a critical sensor of a wide array of physical and chemical stimuli, including

osmotic pressure, temperature, mechanical stress, and endogenous ligands.[2][3] The

ubiquitous expression of TRPV4 in tissues such as vascular endothelium, kidneys, bladder,

lungs, and the nervous system positions it as a key regulator of diverse physiological

processes.[2][4]

This guide provides a comprehensive overview of GSK1016790A, from its fundamental

chemical properties to its complex mechanism of action and the downstream cellular

consequences. We will delve into field-proven experimental protocols, present quantitative

data, and visualize the intricate signaling pathways this compound modulates, offering

researchers a robust framework for leveraging GSK1016790A in their investigations.
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Core Chemical & Physical Properties
GSK1016790A is a cell-permeable piperazine amide derivative.[5] Its chemical identity is well-

defined, although researchers should note that the CAS number 942206-85-1 is the most

consistently cited identifier, while the user-provided 824938-98-9 may be an alternate or less

common identifier.

Identifier Value

Primary Name GSK1016790A[1]

Synonyms GSK101, TRPV4 Agonist[1][5]

CAS Number 942206-85-1[1][5]

IUPAC Name

N-[(1S)-1-[[4-[(2S)-2-[[(2,4-

Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-

oxopropyl]-1-piperazinyl]carbonyl]-3-

methylbutyl]benzo[b]thiophene-2-

carboxamide[1]

Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[1]

Molar Mass 655.61 g·mol⁻¹[1]

Physical Form Powder[5]

Purity ≥97-98% (by HPLC)[5][6]

Mechanism of Action: Precision Activation of TRPV4
The primary utility of GSK1016790A stems from its role as a direct and potent agonist of the

TRPV4 channel.[7] Its mechanism is not one of passive modulation but of specific, induced

activation.

Direct Channel Gating and Cation Influx
GSK1016790A binds directly to the TRPV4 channel, inducing a conformational change that

opens its pore.[7] This gating event allows for the influx of cations down their electrochemical

gradient. As TRPV4 is a non-selective cation channel, this includes sodium (Na⁺) and, most
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critically, calcium (Ca²⁺), which has a permeability approximately 10 times that of sodium.[4][7]

The resulting rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the

foundational event that triggers the multitude of downstream signaling cascades.[7] The

specificity of this interaction is confirmed by the absence of a Ca²⁺ response in cells lacking

TRPV4 expression and the effective blockade of the response by known TRPV4 antagonists.[7]

Quantitative Potency and Selectivity
GSK1016790A is distinguished by its high potency, with half-maximal effective concentrations

(EC₅₀) typically falling in the low nanomolar range. This potency is significantly greater—

approximately 300-fold—than that of the earlier TRPV4 agonist, 4α-Phorbol 12,13-didecanoate

(4α-PDD).[5] This makes GSK1016790A a more precise tool for targeted channel activation.

Furthermore, it demonstrates high selectivity, showing no activity at other TRP channels like

TRPM8 and TRPA1, even at concentrations as high as 20 µM.[5][6]

Parameter Cell Type Species Value (EC₅₀)

Ca²⁺ Influx
HEK cells expressing

TRPV4
Human 2.1 nM[5][6][8][9][10]

Ca²⁺ Influx
HEK cells expressing

TRPV4
Mouse 18 nM[5][6][8][10]

Ca²⁺ Influx
HeLa cells expressing

TRPV4
Human 3.3 nM[7]

Ca²⁺ Influx
Choroid plexus

epithelial cells
Not Specified 34 nM[7][10]

Downstream Signaling Cascades
The influx of Ca²⁺ initiated by GSK1016790A is not a terminal event but the start of a complex

signaling web that dictates the ultimate physiological outcome. Two of the most well-

characterized pathways are those controlling vasodilation and channel desensitization.

Vasodilation via eNOS Activation in Endothelial Cells
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In the vascular system, TRPV4 activation is a key driver of vasodilation.[4] GSK1016790A-

mediated Ca²⁺ influx in endothelial cells activates downstream kinases, including Akt and AMP-

activated protein kinase (AMPK).[7] These kinases then phosphorylate and activate endothelial

nitric oxide synthase (eNOS), which catalyzes the production of the potent vasodilator nitric

oxide (NO) from L-arginine.[6][7]
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Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.

Channel Desensitization and Trafficking
Prolonged or potent activation of TRPV4 by GSK1016790A initiates a negative feedback loop

involving channel internalization.[2][11] This process is crucial for modulating the cellular

response and preventing Ca²⁺ overload. The signaling cascade controlling this endocytosis is

dependent on Ca²⁺ release from intracellular stores and is controlled by Phosphoinositide 3-

kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[11] Activation of this

pathway leads to the translocation of TRPV4 channels from the plasma membrane to recycling

endosomes, effectively downregulating the number of available channels at the cell surface.[2]

[11]
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Caption: GSK1016790A-induced TRPV4 trafficking and desensitization pathway.

Field-Proven Experimental Protocols
The study of GSK1016790A's effects relies on a set of robust biophysical and imaging

techniques. The causality behind these experimental choices is to directly measure the

consequences of TRPV4 activation: ion flux and changes in channel localization.

Calcium Imaging
This is the most direct method to confirm TRPV4 activation by measuring the resultant increase

in intracellular calcium.

Methodology:

Cell Culture: Plate TRPV4-expressing cells (e.g., HEK293 or HUVECs) on glass-bottom

dishes suitable for microscopy.

Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2

AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the dye manufacturer's

protocol.

Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence

intensity of the cells for 2-3 minutes to establish a stable signal.

Agonist Application: Add GSK1016790A (typically 1-100 nM final concentration) to the buffer

bathing the cells.

Data Acquisition: Continuously record the change in fluorescence intensity over time. A rapid

increase post-application indicates Ca²⁺ influx.

Analysis: Quantify the change in fluorescence (e.g., ΔF/F₀) to determine the magnitude and

kinetics of the calcium response.

Whole-Cell Patch-Clamp Electrophysiology
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This technique provides a high-resolution measurement of the ion currents flowing through

TRPV4 channels upon activation.

Methodology:

Cell Preparation: Prepare isolated TRPV4-expressing cells for electrophysiological recording.

Pipette Solution: Use an internal pipette solution containing cesium (to block K⁺ channels)

and EGTA (to chelate intracellular Ca²⁺).[2]

External Solution: Bathe the cells in an extracellular solution. A Ca²⁺-free version can be

used to isolate Na⁺ currents.[2]

Giga-seal Formation: Achieve a whole-cell patch-clamp configuration on a target cell.

Baseline Current: Hold the cell at a negative potential (e.g., -90 mV) and record baseline

currents. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to determine the

baseline current-voltage (I-V) relationship.[2]

Agonist Perfusion: Rapidly perfuse the cell with the extracellular solution containing

GSK1016790A.

Data Acquisition: Record the evoked inward and outward currents. The characteristic

outward rectification at positive voltages is a hallmark of TRPV4 currents.[2]

TIRF Microscopy for Channel Trafficking
Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for visualizing events at the

plasma membrane, such as channel endocytosis, by selectively exciting fluorophores within

~100 nm of the coverslip.[11]

Methodology:

Cell Transfection: Culture cells expressing fluorescently-tagged TRPV4 (e.g., TRPV4-Venus)

on high-index glass coverslips.[7][11]

Microscope Setup: Use a TIRF microscope to generate an evanescent field at the cell-

coverslip interface.
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Baseline Imaging: Acquire high-frame-rate images of the fluorescently tagged channels at

the plasma membrane to establish a baseline density.

Agonist Application: Add GSK1016790A to the cells.

Time-Lapse Imaging: Record the changes in fluorescence intensity and the dynamics of

individual fluorescent spots over time.

Data Analysis: Use image analysis software to quantify the change in TRPV4 density at the

plasma membrane, providing a direct measure of channel internalization or insertion.[7]
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Caption: Simplified workflows for key in vitro experimental protocols.

In Vivo Applications and Physiological Effects
The utility of GSK1016790A extends to in vivo models, where it has been instrumental in

elucidating the physiological roles of TRPV4.
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System Effect of GSK1016790A Model

Urinary Bladder
Induces bladder contraction

and hyperactivity.[8]
TRPV4+/+ Mice

Vascular System

Causes vasodilation and

decreases in systemic and

pulmonary vascular resistance.

[10]

Animal Models

Gastrointestinal

Produces a dose-dependent

inhibitory effect on whole gut

transit time.[9]

Mice

Cardiac

Produces a transient, dose-

dependent increase in action

potential duration in ventricular

myocytes.[4]

Mouse Myocytes

Compound Handling and Storage
Proper handling is critical for maintaining the integrity and activity of GSK1016790A.

Storage: The compound should be stored as a powder at -20°C for up to three years. Protect

from light.[10]

Solubility:

DMSO: Soluble at approximately 17.68 mg/mL (26.97 mM).[10]

Ethanol: Soluble at approximately 58 mg/mL (88.47 mM).[10]

Solution Preparation:

Prepare a concentrated stock solution in DMSO (e.g., 10 mM).[2]

For in vitro experiments, dilute the stock solution into the appropriate aqueous buffer just

before use.
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For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-

80, and 45% saline.[9][10] It is recommended to prepare this working solution fresh on the

day of use.[10] Sonication may be required to aid dissolution.[10]

Conclusion
GSK1016790A is a powerful and precise pharmacological tool that has fundamentally

advanced our understanding of the TRPV4 ion channel. Its high potency and selectivity allow

for the targeted activation of this critical cellular sensor, triggering a primary influx of Ca²⁺ that

initiates diverse and physiologically significant downstream pathways.[7] From regulating

vasodilation to modulating its own membrane expression, the consequences of GSK1016790A

application are complex and far-reaching. The experimental frameworks detailed in this guide

provide a self-validating system for researchers to continue exploring the multifaceted roles of

TRPV4 in health and disease, underpinning future drug development efforts targeting this

crucial channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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